4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the pyrimidine core and introduce the cyclobutyl group through a cycloaddition reaction. The methoxy group can be added via a nucleophilic substitution reaction, and the piperidine ring can be introduced through a reductive amination process. The final step involves the coupling of the pyrazole moiety using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-6-{[1-(1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- 4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Uniqueness
The unique structure of 4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine, particularly the presence of the cyclobutyl group and the specific substitution pattern on the pyrazole moiety, distinguishes it from similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-10-18(24(2)23-14)20(26)25-8-6-15(7-9-25)12-27-19-11-17(21-13-22-19)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIKKKLIQJYMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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